molecular formula C15H11ClF4N2O B14201996 N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 830348-11-3

N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B14201996
CAS No.: 830348-11-3
M. Wt: 346.70 g/mol
InChI Key: SOIKKFWPKHKFJP-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chlorine and fluorine atoms, an ethyl linker, and a benzamide moiety with a trifluoromethyl group. These substitutions confer distinct chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Mechanism of Action

The mechanism of action of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine and chlorine substitutions enhance its binding affinity and specificity towards these targets. The trifluoromethyl group further modulates its lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and trifluoromethyl groups makes it a versatile compound for various applications .

Properties

CAS No.

830348-11-3

Molecular Formula

C15H11ClF4N2O

Molecular Weight

346.70 g/mol

IUPAC Name

N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11ClF4N2O/c16-9-7-12(17)13(22-8-9)5-6-21-14(23)10-3-1-2-4-11(10)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23)

InChI Key

SOIKKFWPKHKFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)C(F)(F)F

Origin of Product

United States

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